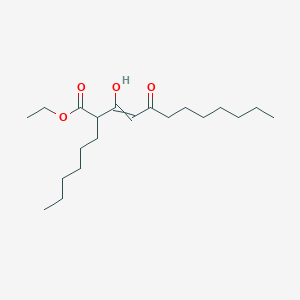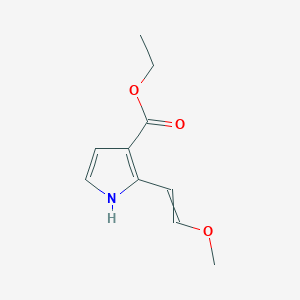![molecular formula C10H13NO B15170669 N-[(1R)-1-(3-methylphenyl)ethyl]formamide CAS No. 650608-20-1](/img/structure/B15170669.png)
N-[(1R)-1-(3-methylphenyl)ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-(3-methylphenyl)ethyl]formamide is a chemical compound with the molecular formula C10H13NO It is an organic compound that features a formamide group attached to a chiral center, which is bonded to a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(3-methylphenyl)ethyl]formamide can be achieved through several methods. One common approach involves the reaction of (1R)-1-(3-methylphenyl)ethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
N-[(1R)-1-(3-methylphenyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N-[(1R)-1-(3-methylphenyl)ethyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of N-[(1R)-1-(3-methylphenyl)ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chiral center may also play a role in the compound’s selectivity and efficacy in biological systems.
類似化合物との比較
Similar Compounds
- N-[(1R)-1-phenylethyl]formamide
- N-[(1R)-1-(4-methylphenyl)ethyl]formamide
- N-[(1R)-1-(2-methylphenyl)ethyl]formamide
Uniqueness
N-[(1R)-1-(3-methylphenyl)ethyl]formamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.
特性
CAS番号 |
650608-20-1 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
N-[(1R)-1-(3-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-8-4-3-5-10(6-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1 |
InChIキー |
SURKIZWCDWQCAC-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@@H](C)NC=O |
正規SMILES |
CC1=CC(=CC=C1)C(C)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


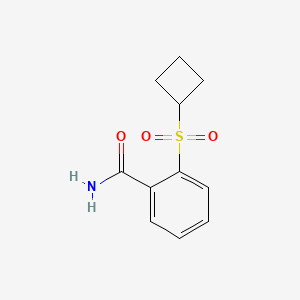
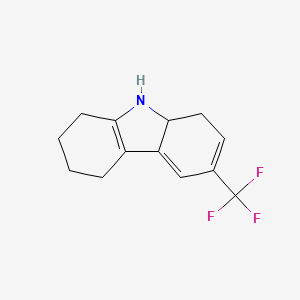

![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
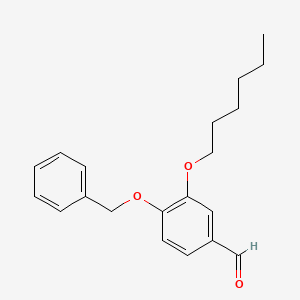
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
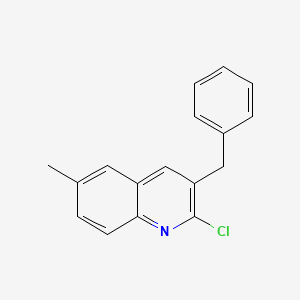
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)

![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)

